molecular formula C10H11ClO3 B1624255 4-(2-Chloroethoxy)-3-methoxybenzaldehyde CAS No. 204915-71-9

4-(2-Chloroethoxy)-3-methoxybenzaldehyde

Cat. No.: B1624255
CAS No.: 204915-71-9
M. Wt: 214.64 g/mol
InChI Key: DCBNVCCDXRZXOX-UHFFFAOYSA-N
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Description

4-(2-Chloroethoxy)-3-methoxybenzaldehyde is an organic compound with the molecular formula C10H11ClO3 It is a benzaldehyde derivative characterized by the presence of a chloroethoxy group at the fourth position and a methoxy group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethoxy)-3-methoxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Another method involves the use of 4-methoxyphenol and 1,2-dichloroethane. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. This method also yields this compound with good efficiency .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethoxy)-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium alkoxides or amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether are commonly used reducing agents.

Major Products Formed

    Nucleophilic Substitution: Substituted benzaldehydes with various functional groups depending on the nucleophile used.

    Oxidation: 4-(2-Chloroethoxy)-3-methoxybenzoic acid.

    Reduction: 4-(2-Chloroethoxy)-3-methoxybenzyl alcohol.

Scientific Research Applications

4-(2-Chloroethoxy)-3-methoxybenzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its structural features that allow for further functionalization.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its aldehyde group, which can form covalent bonds with biological targets.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Chloroethoxy)-3-methoxybenzaldehyde depends on its application. In medicinal chemistry, the aldehyde group can form covalent bonds with nucleophilic residues in enzymes or receptors, leading to inhibition or modulation of their activity. The chloroethoxy group can also participate in interactions with biological targets, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloroethoxy)benzaldehyde: Lacks the methoxy group, which can affect its reactivity and biological activity.

    4-(2-Chloroethoxy)-3-hydroxybenzaldehyde: Contains a hydroxy group instead of a methoxy group, which can influence its chemical properties and applications.

    4-(2-Chloroethoxy)-3-methoxybenzoic acid: An oxidized form of 4-(2-Chloroethoxy)-3-methoxybenzaldehyde, used in different applications due to its carboxylic acid group.

Uniqueness

This compound is unique due to the presence of both chloroethoxy and methoxy groups on the benzene ring. This combination of functional groups provides distinct reactivity and potential for further functionalization, making it valuable in various fields of research and industry.

Properties

IUPAC Name

4-(2-chloroethoxy)-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6-7H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBNVCCDXRZXOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444729
Record name 4-(2-CHLOROETHOXY)-3-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204915-71-9
Record name 4-(2-CHLOROETHOXY)-3-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of vanillin (10.00 g, 65.7 mmol), K2CO3 (45.4 g, 329 mmol), 1,2-dichloroethane (104 mL, 1.31 mol), and DMF (300 mL) was stirred at 65-70° C. for 16 h. The dichloroethane was evaporated and the remaining slurry was poured onto ice. The oil that separated was extracted with Et2O (×4) and EtOAc (×3). The combined extracts were washed with water (×3), dried (Na2SO4 /MgSO4), and evaporated to give a clear oil that solidified upon trituration with hexanes. Crystallization from Et20 gave 4-(2-chloroethoxy)-3-methoxybenzaldehyde (12.04 g, 85%) as white needles, mp 60-61° C. 1H NMR (CDCl3) δ 9.87 (s, 1 H, CHO), 7.46 (dd, J=8.0, 2.0 Hz, 1 H, H-6), 7.43 (d, J=2.0 Hz, 1 H, H-5), 6.99 (d, J=8.0 Hz, 1 H, H-2), 4.36 (t, J=6.1 Hz, 2 H, OCH2), 3.94 (s, 3 H, OCH3), 3.89 (t, J=6.1 Hz, 2 H, CH2Cl); 13C NMR δ 190.8 (CHO), 153.9 (C-4), 150.0 (C-3), 130.8 (C-1), 126.3 (C-6), 112.3 (C-2), 109.8 (C-5), 68.9 (OCH2), 56.0 (OCH3), 41.2 (CH2Cl).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
45.4 g
Type
reactant
Reaction Step One
Quantity
104 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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